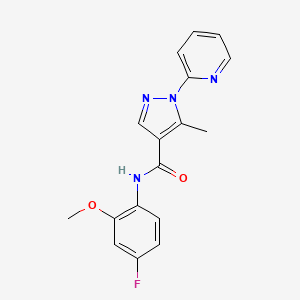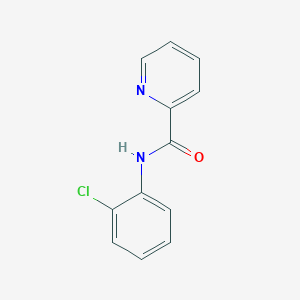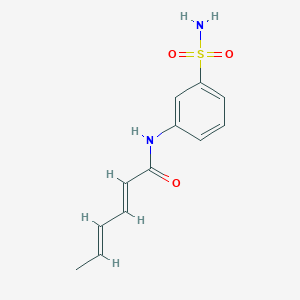
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide, also known as MQOA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MQOA has been found to have various biochemical and physiological effects, making it a promising candidate for research in the fields of medicine and biology.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide is not yet fully understood, but studies have suggested that it acts by inducing apoptosis, a process by which cells undergo programmed cell death. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and growth.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been found to have a positive effect on glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide in lab experiments is its high potency and selectivity. This compound has been found to have a low toxicity profile, making it a safer alternative to other anticancer drugs. However, one limitation of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many potential future directions for research on N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide. One area of interest is in the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of research is in the identification of the specific molecular targets of this compound, which can provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, this compound, or this compound, is a promising candidate for scientific research due to its potent anticancer activity and various biochemical and physiological effects. While there are limitations to its use in lab experiments, research on this compound has the potential to lead to the development of novel therapies for cancer and other diseases.
Méthodes De Synthèse
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide can be synthesized through a simple two-step reaction process. First, 2-methoxyphenylamine is reacted with ethyl 2-bromoacetate to form N-(2-methoxyphenyl)-2-bromoacetamide. Next, the 2-bromo group is replaced with a quinoline-8-yloxy group through a palladium-catalyzed coupling reaction, resulting in the formation of this compound.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is a key factor in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-quinolin-8-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-3-2-8-14(15)20-17(21)12-23-16-10-4-6-13-7-5-11-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNFGGAMUOUOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)COC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]aniline](/img/structure/B7646067.png)

![[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(4-aminopyridin-2-yl)methanone](/img/structure/B7646096.png)

![5-(benzenesulfonyl)-1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxaline](/img/structure/B7646109.png)


![methyl 5-[[[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carbonyl]amino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7646122.png)
![2,2-dimethyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B7646127.png)

![N-(3-fluorophenyl)-3-[(4-methoxyphenyl)sulfamoyl]benzamide](/img/structure/B7646151.png)

![3-[4-[(Z)-(4-oxochromen-3-ylidene)methyl]phenoxy]propanoic acid](/img/structure/B7646168.png)
![Naphthalen-2-yl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate](/img/structure/B7646172.png)